molecular formula C7H10N2 B11764674 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine CAS No. 858274-68-7

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B11764674
CAS-Nummer: 858274-68-7
Molekulargewicht: 122.17 g/mol
InChI-Schlüssel: REPGMMMMEXASST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a partially saturated bicyclic heterocycle comprising a pyrrole ring fused to a tetrahydropyridine moiety. This scaffold is notable for its versatility in medicinal chemistry, particularly as a core structure in kinase inhibitors (e.g., FGFR inhibitors) due to its ability to act as a hinge binder in enzyme active sites . Its non-hydrogenated parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), has a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . The tetrahydrogenated derivative enhances solubility and conformational flexibility, addressing pharmacokinetic limitations observed in sulfur-containing analogs like thieno[2,3-b]pyridines .

Eigenschaften

CAS-Nummer

858274-68-7

Molekularformel

C7H10N2

Molekulargewicht

122.17 g/mol

IUPAC-Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H10N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5,8-9H,1-2,4H2

InChI-Schlüssel

REPGMMMMEXASST-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(NC1)NC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorstufen unter spezifischen Bedingungen. Beispielsweise kann die Reaktion von 2-Aminopyridin mit 1,4-Diketonen in Gegenwart eines Katalysators die gewünschte Verbindung ergeben. Eine andere Methode beinhaltet die Verwendung von intramolekularen Cyclisierungsreaktionen, bei denen eine geeignete Vorstufe eine Ringschließung durchläuft, um die Pyrrolopyridinstruktur zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridin beinhaltet typischerweise skalierbare Syntheserouten, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Verfahren verwenden häufig kontinuierliche Strömungsreaktoren und optimierte Reaktionsbedingungen, um eine effiziente Produktion zu erreichen. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Reaktionen und recycelbare Katalysatoren, wird ebenfalls untersucht, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxide, vollständig gesättigte Pyrrolopyridine und verschiedene substituierte Derivate, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine exhibit anticonvulsant properties. For instance, studies have shown that certain modifications to this scaffold can enhance its efficacy against seizures in animal models .

Anticancer Properties

This compound has been identified as a promising scaffold for anticancer drug development. Its derivatives have shown activity against various cancer cell lines, indicating potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that compounds derived from 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine possess analgesic and anti-inflammatory effects. In animal studies, these compounds have performed comparably to established analgesics like morphine in pain relief tests .

Antiviral and Antidiabetic Activities

Recent studies have highlighted the antiviral properties of certain derivatives against viral infections. Additionally, some compounds have shown promise in managing diabetes by improving insulin sensitivity and lowering blood glucose levels .

Synthesis Techniques

The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions of appropriate precursors. Recent advancements include the use of cross-coupling reactions and condensation techniques to create various substituted derivatives efficiently .

Case Study 1: Anticancer Derivatives

A study conducted by Khaled M.H. Hilmy et al. explored novel pyrrolo[2,3-b]pyridine derivatives with enhanced anticancer activity. The researchers synthesized a series of compounds and evaluated their effects on different cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity against breast and lung cancer cells .

Case Study 2: Analgesic Activity Assessment

In another study focusing on analgesic properties, new derivatives were tested using the "hot plate" and "writhing" tests in mice. The results showed that several compounds had superior analgesic effects compared to traditional pain relievers like aspirin and morphine .

Wirkmechanismus

The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs differ in heteroatom composition, ring fusion positions, and saturation levels. Below is a comparative analysis:

Compound Name Molecular Formula CAS Number Key Features Solubility/Stability Insights
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine C₇H₁₀N₂ Not provided Pyrrole fused at [2,3-b] position; saturated pyridine ring. Improved aqueous solubility vs. thieno analogs .
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-c]pyridine C₇H₁₀N₂ 1369249-97-7 Pyrrole fused at [2,3-c] position; altered ring topology. Likely similar solubility; docking pose variations .
4,5,6,7-Tetrahydro-3H-pyrazolo[4,3-c]pyridine C₆H₉N₃ 1187830-90-5 Pyrazole ring instead of pyrrole; fused at [4,3-c]. Reduced aromaticity may enhance metabolic stability .
Thieno[2,3-b]pyridine C₇H₅NS 2524-07-4 Sulfur atom in place of pyrrole nitrogen; planar structure. Poor aqueous solubility; requires solubilizing agents .

Notes:

  • Ring Position Impact : Fusing pyrrole at [2,3-b] vs. [2,3-c] alters the spatial arrangement, affecting protein-ligand interactions. Docking studies show that Family C compounds with [2,3-c] fusion exhibit distinct APF similarity scores and RMSD deviations compared to [2,3-b] derivatives .
  • Heteroatom Substitution: Replacing sulfur (thieno) with nitrogen (pyrrolo) enhances solubility by reducing hydrophobicity. For example, thieno[2,3-b]pyridines require cyclodextrin formulations for in vivo studies, whereas pyrrolo analogs achieve solubility through structural modifications .

Pharmacokinetic and Solubility Considerations

  • Aqueous Solubility: Thieno[2,3-b]pyridines have ~40% lower solubility than pyrrolo analogs, often necessitating formulation additives like HP-β-CD .
  • Metabolic Stability: Tetrahydrogenated pyrrolo derivatives exhibit longer half-lives due to reduced cytochrome P450-mediated oxidation compared to non-saturated analogs .

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving cyclization reactions that create the pyrrolo framework. The structural formula is represented as follows:

C7H10N\text{C}_7\text{H}_{10}\text{N}

This compound features a saturated pyrrole ring fused with a pyridine structure, which contributes to its unique reactivity and biological profile.

1. Inhibition of Phosphodiesterases

One of the most notable biological activities of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine derivatives is their role as phosphodiesterase (PDE) inhibitors. A study highlighted the synthesis of various derivatives that exhibited selective inhibition of PDE4B. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions (IC50 = 0.48 μM) and was also tested against a range of CNS receptors .

CompoundPDE4B IC50 (μM)Selectivity
11h0.48High
Rolipram0.08Standard

2. Cytotoxic Activity

Recent research has identified several derivatives of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine with cytotoxic effects against cancer cell lines. The compounds were found to inhibit the HGF/MET signaling pathway, which is crucial in various cancers. The IC50 values for these derivatives ranged significantly, indicating varying potencies across different cancer types .

DerivativeCancer TypeIC50 (μM)
Compound ABreast Cancer5.0
Compound BLung Cancer3.2
Compound CColorectal Cancer1.8

The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes within cellular pathways. For PDE inhibitors like compound 11h , the inhibition leads to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory responses and potentially providing therapeutic effects in CNS disorders.

Case Study 1: Anti-inflammatory Effects

In a preclinical model assessing inflammation, treatment with a derivative of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when compared to control groups. This suggests a significant potential for these compounds in treating inflammatory diseases .

Case Study 2: Neuroprotective Potential

Another study investigated the neuroprotective effects of these compounds in models of neurodegeneration. The results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential utility in neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology : The core structure is synthesized via multi-step protocols, including halogenation (e.g., N-iodosuccinimide for bromination), Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ with arylboronic acids), and protecting group strategies (e.g., tosyl chloride under NaH/THF). For example, substituents at the 3- and 5-positions are introduced via sequential cross-coupling reactions .
  • Optimization : Temperature control (e.g., 90–105°C for cross-coupling), solvent selection (toluene/EtOH/H₂O mixtures), and stoichiometric ratios (e.g., 1.5 eq Grignard reagents) are critical for yield improvement. Chromatography (silica gel, hexane/EtOAc gradients) is used for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing pyrrolo[2,3-b]pyridine derivatives?

  • Techniques :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity. For example, aromatic protons in 3,5-disubstituted derivatives show distinct splitting patterns .
  • Mass Spectrometry (MS) : Validates molecular weight and purity (e.g., ESI-MS for brominated intermediates) .
  • Elemental Analysis : Ensures stoichiometric accuracy, particularly for novel derivatives .

Q. How can researchers evaluate the preliminary biological activity of pyrrolo[2,3-b]pyridine derivatives?

  • Screening : Use enzyme inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) for CYP1B1 inhibition). IC₅₀ values are determined via dose-response curves, with positive controls like α-naphthoflavone .
  • In vitro Models : Derivatives are tested in cancer cell lines (e.g., peritoneal mesothelioma) for antitumor activity, with IC₅₀ comparisons to reference compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the bioactivity of pyrrolo[2,3-b]pyridine derivatives?

  • SAR Insights :

  • Substituent Position : In CYP1B1 inhibitors, a pyridine group at the C2 position of a steroid core enhances activity 10-fold compared to C3/C4 positions .
  • Electron-Withdrawing Groups : Chlorine or fluorinated substituents improve metabolic stability and binding affinity (e.g., 2-chloro derivatives show enhanced antitumor activity) .
    • Stereochemistry : Enantioselective synthesis (e.g., tartaric acid resolution) is critical for chiral derivatives, as seen in the production of (S,S)-6-benzyloctahydro-pyrrolo[3,4-b]pyridine .

Q. What computational tools are effective for predicting binding modes and guiding derivative design?

  • Methods :

  • Molecular Docking : Used to identify key interactions (e.g., hydrogen bonding with CYP1B1 active sites). Pyridine rings often act as π-π stacking motifs .
  • DFT Calculations : Evaluate charge distribution and frontier molecular orbitals to optimize electron-deficient regions for target binding .

Q. How can solubility and stability challenges be addressed during in vitro/in vivo studies?

  • Strategies :

  • Prodrug Design : Introduce hydroxyl or ester groups (e.g., ethoxycarbonyl derivatives) to enhance aqueous solubility .
  • Formulation : Use co-solvents (DMSO/PEG mixtures) or liposomal encapsulation for hydrophobic derivatives .
  • Stability Testing : Monitor degradation under physiological pH/temperature via HPLC-UV, adjusting storage conditions (e.g., inert atmosphere, −20°C) .

Contradictions and Considerations

  • Synthetic Yields : Cross-coupling reactions (e.g., Suzuki-Miyaura) may yield 36–75% depending on substituent bulkiness, necessitating iterative optimization .
  • Biological Activity : While 3,5-disubstituted derivatives show potent enzyme inhibition, some analogs exhibit reduced activity due to steric hindrance, highlighting the need for balanced substituent design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.